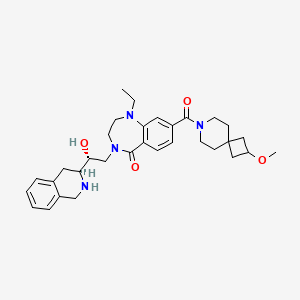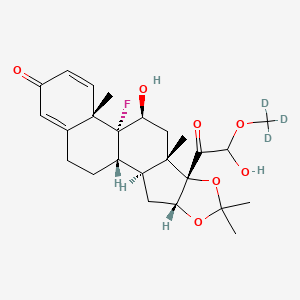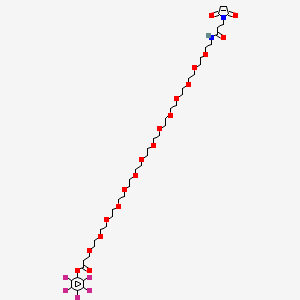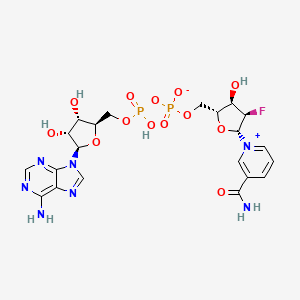
Anticancer agent 69
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 69 is a selective anticancer compound known for its potent inhibitory effects on human prostate cancer cell lines, particularly PC3 cells. This compound has shown promising results in increasing reactive oxygen species levels and down-regulating epidermal growth factor receptor, leading to the induction of apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 69 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its anticancer properties. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and reaction time to ensure maximum yield and purity.
Purification and Quality Control: The final product undergoes rigorous purification processes, including crystallization and chromatography, to meet industry standards.
化学反应分析
Types of Reactions
Anticancer agent 69 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that contribute to its anticancer activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced or altered anticancer properties. These products are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .
科学研究应用
Anticancer agent 69 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies exploring new synthetic routes and reaction mechanisms for anticancer agents.
Biology: Researchers utilize this compound to investigate cellular responses to oxidative stress and apoptosis.
Medicine: The compound is a candidate for developing new cancer therapies, particularly for prostate cancer.
Industry: This compound is used in the development of diagnostic tools and targeted drug delivery systems
作用机制
Anticancer agent 69 exerts its effects through several mechanisms:
Induction of Apoptosis: The compound increases reactive oxygen species levels, leading to oxidative stress and cell death.
Down-Regulation of Epidermal Growth Factor Receptor: By reducing the levels of epidermal growth factor receptor, this compound disrupts signaling pathways essential for cancer cell survival.
Activation of Apoptosis-Related Proteins: The compound stimulates the expression of pro-apoptotic proteins like Bax and P53 while inhibiting anti-apoptotic proteins such as Bcl-2
相似化合物的比较
Similar Compounds
Anthraquinones: These compounds share a similar core structure and are known for their anticancer properties.
Nitrogen-Containing Heterocycles: Compounds like pyrimidine and quinazoline exhibit similar mechanisms of action and are used in cancer treatment.
Uniqueness of Anticancer agent 69
This compound stands out due to its high selectivity for prostate cancer cells and its ability to induce apoptosis through multiple pathways. Its unique combination of functional groups and structural modifications enhances its potency and reduces the likelihood of drug resistance .
属性
分子式 |
C19H26N8S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
3-hexyl-5-propylsulfanyl-N-[(E)-pyridin-2-ylmethylideneamino]triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C19H26N8S/c1-3-5-6-9-12-27-18-16(24-26-27)17(22-19(23-18)28-13-4-2)25-21-14-15-10-7-8-11-20-15/h7-8,10-11,14H,3-6,9,12-13H2,1-2H3,(H,22,23,25)/b21-14+ |
InChI 键 |
VXGPMSOEBHCVDK-KGENOOAVSA-N |
手性 SMILES |
CCCCCCN1C2=NC(=NC(=C2N=N1)N/N=C/C3=CC=CC=N3)SCCC |
规范 SMILES |
CCCCCCN1C2=NC(=NC(=C2N=N1)NN=CC3=CC=CC=N3)SCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


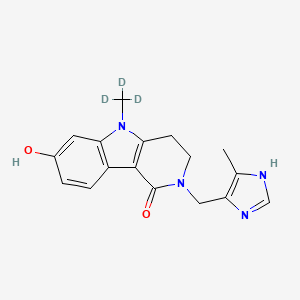
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
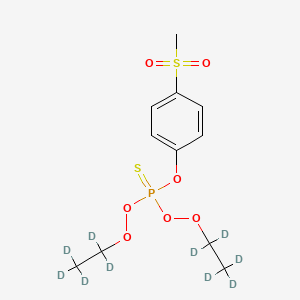

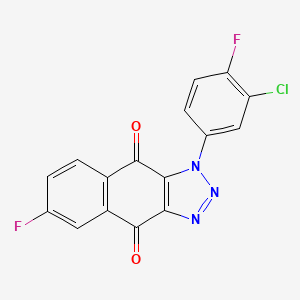
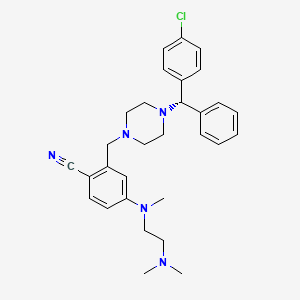
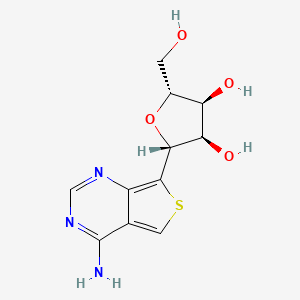
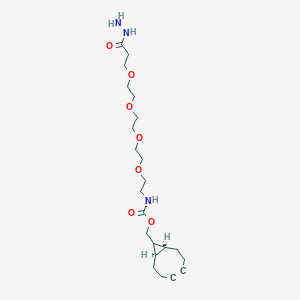
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)
